Cyclopropanecarbonyl chloride
Overview
Description
Cyclopropanecarbonyl chloride, also known as cyclopropanecarboxylic acid chloride, is a chemical compound with the molecular formula C₄H₅ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
Cyclopropanecarbonyl chloride is primarily used as an alkylating reagent . It interacts with various chemical building blocks, making it a versatile compound in chemical synthesis .
Mode of Action
As an alkylating reagent, this compound can donate an alkyl group to its target molecules. This process typically involves the replacement of a hydrogen atom in the target molecule with an alkyl group from the this compound, resulting in the formation of a new covalent bond .
Biochemical Pathways
This compound is involved in the synthesis of several chemical building blocks. These include formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis(cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones, and cyclopropyl analog of triazolopiperazine-amides . Each of these compounds can participate in various biochemical pathways, depending on their specific chemical properties and the biological context in which they are used.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific chemical reactions it is involved in. As an alkylating agent, it can modify the chemical structure of its target molecules, potentially altering their function or reactivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions under which the compound is stored and used .
Biochemical Analysis
Biochemical Properties
Cyclopropanecarbonyl chloride plays a significant role in biochemical reactions as an alkylating agent. It is used in the preparation of chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, and bis(cyclopropylcarbonyl) peroxide . The compound interacts with various enzymes and proteins, primarily through alkylation, which involves the transfer of an alkyl group to a substrate. This interaction can modify the activity of enzymes and proteins, potentially leading to changes in their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The alkylating nature of this compound allows it to form covalent bonds with nucleophilic sites in DNA, RNA, and proteins, leading to alterations in gene expression and protein function . These modifications can result in changes in cellular metabolism and potentially induce cytotoxic effects, depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an alkylating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules such as DNA, RNA, and proteins . This alkylation can lead to the inhibition or activation of enzymes, changes in gene expression, and disruption of cellular processes. For example, the alkylation of DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive and can decompose upon exposure to water, forming the corresponding acid . This degradation can influence its long-term effects on cellular function, as the breakdown products may have different biochemical properties and activities. In in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and potential long-term impacts on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that the threshold effects of this compound depend on the concentration and duration of exposure. High doses can result in severe cytotoxicity, organ damage, and even mortality in animal models . Therefore, understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo hydrolysis to form cyclopropanecarboxylic acid, which can then participate in various metabolic reactions . Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can bind to various proteins and accumulate in specific cellular compartments. This localization can affect its activity and function, as well as its potential cytotoxic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can modify proteins and enzymes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl chloride is typically synthesized from cyclopropanecarboxylic acid. The most common method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under reflux conditions, where the acid reacts with the chloride reagent to form the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the reaction and manage the exothermic nature of the process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Cyclopropanecarbonyl chloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Cyclopropanecarbonyl chloride can be compared with other acyl chlorides such as:
Acetyl chloride (CH₃COCl): More commonly used but less reactive due to the absence of the strained cyclopropyl ring.
Propionyl chloride (C₂H₅COCl): Similar in reactivity but lacks the unique properties imparted by the cyclopropyl group.
Benzoyl chloride (C₆H₅COCl): Aromatic acyl chloride with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the cyclopropyl ring, which imparts strain and increases its reactivity compared to linear acyl chlorides. This makes it particularly useful in synthesizing compounds with specific structural and electronic properties .
Properties
IUPAC Name |
cyclopropanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSILUVXHVRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063266 | |
Record name | Cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-34-1 | |
Record name | Cyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4023-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for cyclopropanecarbonyl chloride?
A1: this compound has the molecular formula C4H5OCl and a molecular weight of 104.54 g/mol. Structural information, including bond lengths and conformations, has been determined using X-ray crystallography. [] The compound's thermal decomposition has been studied using various spectroscopic techniques including infrared spectroscopy, gas chromatography/mass spectrometry, matrix isolation spectroscopy, and tuneable diode laser spectroscopy. []
Q2: How does the structure of this compound influence its reactivity?
A2: The cyclopropyl group in this compound exerts a significant influence on the molecule's reactivity. For example, upon treatment with Lewis acids, 2-(2-arylvinyl)cyclopropanecarbonyl chlorides undergo a vinylcyclopropane-cyclopentene rearrangement, yielding 2-arylcyclopent-3-enecarboxylates after esterification. [] This rearrangement highlights the ring strain associated with the cyclopropyl ring and its propensity to undergo ring-opening reactions under specific conditions.
Q3: Can you describe the thermal decomposition pathways of this compound?
A3: Thermal decomposition of this compound is generally initiated by the elimination of HCl, leading to the formation of a ketene intermediate. [] This process is often followed by further decomposition of the ketene. These pathways have been validated through ab initio calculations of activation energies. []
Q4: Are there any synthetic applications of this compound that have been reported in the literature?
A4: Yes, this compound is a valuable synthetic building block. It has been used in the synthesis of various compounds, including:
- Insecticides: this compound serves as a key starting material in the synthesis of cycloprothrin, a pyrethroid insecticide. [, , ]
- Radioligands: It is used in the preparation of carbon-11 labelled diprenorphine, a radioligand employed in the study of the opiate receptor system. []
- Cyclopropyl isocyanate: Reaction with diphenyldiazidosilane yields cyclopropyl isocyanate. []
Q5: How does this compound behave in solvolysis reactions?
A6: Solvolysis of this compound in acetone-water mixtures has been investigated. [] Interestingly, the reaction exhibits dual reaction channels, similar to other acyl chlorides and sulfonyl chlorides. These channels involve either:
Q6: Has this compound been identified in any natural sources?
A7: Yes, this compound has been identified as one of the most abundant chemical compounds present in wood vinegar derived from nipah fruit shells. [] This finding suggests potential applications of nipah fruit shells as a source of this valuable chemical building block.
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